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Compound of Interest

Compound Name: Benz[k]acephenanthrylene

Cat. No.: B15498682 Get Quote

A Note on Nomenclature: The chemical name "Benz[k]acephenanthrylene" is not a standard

systematic name and does not correspond to a unique, well-documented structure in chemical

literature. It is likely a typographical error for a related, well-known polycyclic aromatic

hydrocarbon (PAH). This guide provides a comparative analysis of the spectroscopic data for

two closely related and commonly studied isomers: Benz[e]acephenanthrylene (more

commonly known as Benzo[b]fluoranthene) and Benzo[k]fluoranthene. This information is

intended for researchers, scientists, and drug development professionals working with these

compounds.

Overview of Spectroscopic Data
This section presents a summary of the key spectroscopic data for Benz[e]acephenanthrylene

(Benzo[b]fluoranthene) and Benzo[k]fluoranthene, including Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
Table 1: ¹H NMR Spectroscopic Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 8.03 d 8.5

H-2 7.62 t 7.5

H-3 7.52 t 7.5

H-4 8.00 d 8.0

H-5 7.89 d 8.0

H-6 7.66 t 7.5

H-7 8.95 d 7.0

H-8 7.82 dd 8.5, 7.0

H-9 7.82 dd 8.5, 7.0

H-10 8.95 d 7.0

H-11 8.21 d 8.5

H-12 8.21 d 8.5

Table 2: ¹³C NMR Spectroscopic Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
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Carbon Chemical Shift (δ, ppm)

C-1 123.5

C-2 128.8

C-3 123.1

C-4 127.0

C-5 123.2

C-6 128.4

C-6a 131.2

C-6b 137.2

C-7 120.9

C-8 129.9

C-9 129.9

C-10 120.9

C-10a 137.2

C-10b 131.2

C-11 127.3

C-12 127.3

C-12a 125.7

C-12b 139.9

C-12c 125.7

C-12d 139.9

Table 3: Mass Spectrometry Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
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m/z Relative Intensity (%) Assignment

252 100 [M]⁺

250 15.8 [M-2H]⁺

126 14.7 [M]²⁺

125 11.6 [M-H]²⁺

Table 4: Infrared (IR) Spectroscopy Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)

Wavenumber (cm⁻¹) Intensity Assignment

3050 Medium Aromatic C-H stretch

1600 Medium Aromatic C=C stretch

825 Strong C-H out-of-plane bend

770 Strong C-H out-of-plane bend

740 Strong C-H out-of-plane bend

Benzo[k]fluoranthene
Table 5: ¹H NMR Spectroscopic Data for Benzo[k]fluoranthene
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 8.86 d 9.2

H-2 7.71 dd 9.2, 6.7

H-3 7.84 d 8.4

H-4 7.61 t 7.6

H-5 7.97 d 8.0

H-6 7.97 d 8.0

H-7 7.61 t 7.6

H-8 7.84 d 8.4

H-9 7.50 d 8.4

H-10 7.50 d 8.4

H-11 7.71 dd 9.2, 6.7

H-12 8.86 d 9.2

Table 6: ¹³C NMR Spectroscopic Data for Benzo[k]fluoranthene
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Carbon Chemical Shift (δ, ppm)

C-1 121.7

C-2 127.1

C-3 128.8

C-3a 138.8

C-4 124.6

C-5 129.0

C-5a 131.6

C-6 129.0

C-7 124.6

C-7a 138.8

C-8 128.8

C-9 127.1

C-9a 121.7

C-10 125.2

C-10a 131.1

C-11 125.2

C-12 121.7

C-12a 139.5

C-12b 131.1

C-12c 139.5

Table 7: Mass Spectrometry Data for Benzo[k]fluoranthene
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m/z Relative Intensity (%) Assignment

252 100 [M]⁺

250 16.3 [M-2H]⁺

126 15.2 [M]²⁺

125 12.1 [M-H]²⁺

Table 8: Infrared (IR) Spectroscopy Data for Benzo[k]fluoranthene

Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium Aromatic C-H stretch

1605 Medium Aromatic C=C stretch

830 Strong C-H out-of-plane bend

760 Strong C-H out-of-plane bend

720 Strong C-H out-of-plane bend

Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. These are based on standard methodologies for the

analysis of polycyclic aromatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically prepared by dissolving approximately 5-10 mg of

the purified PAH in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃,

or deuterated dimethyl sulfoxide, DMSO-d₆). The solution is then transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer,

typically operating at a proton frequency of 400 MHz or higher.
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¹H NMR Parameters: A standard pulse-acquire sequence is used. Typical parameters include

a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of

2-4 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate

signal-to-noise ratio.

¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum and enhance sensitivity. Typical parameters include a spectral width of 200-250

ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more)

due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a

Fourier transform. Phase and baseline corrections are performed, and the chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Mass Spectrometry (MS)
Sample Introduction: For volatile and thermally stable compounds like PAHs, Gas

Chromatography (GC) is the preferred method for sample introduction. The GC separates

the components of a mixture before they enter the mass spectrometer.

Gas Chromatography (GC) Parameters: A capillary column with a non-polar stationary phase

(e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a lower

temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to elute the PAHs. Helium

is commonly used as the carrier gas.

Ionization: Electron Ionization (EI) is the most common ionization technique for PAHs. In EI,

the sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing them to ionize and fragment.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Analysis: The mass spectrometer scans a range of m/z values to detect

the molecular ion and any fragment ions. The resulting mass spectrum is a plot of relative ion

intensity versus m/z.
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the most common method is the KBr pellet

technique. A small amount of the PAH (1-2 mg) is finely ground with anhydrous potassium

bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin, transparent pellet using

a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct

analysis of the solid powder.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the IR

spectrum.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A

background spectrum of a pure KBr pellet (or the empty ATR crystal) is recorded first and

automatically subtracted from the sample spectrum. The spectrum is typically recorded over

the mid-IR range of 4000-400 cm⁻¹.

Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to specific

vibrational modes of the molecule.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

polycyclic aromatic hydrocarbon sample.
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General Workflow for Spectroscopic Analysis of PAHs

Sample Handling

Spectroscopic Analysis
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(e.g., FTIR-KBr)
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(e.g., Fourier Transform, Baseline Correction)

Structure Elucidation &
Confirmation

Reporting
(Tables, Spectra, Protocols)

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a PAH

sample, from initial sample handling to final data interpretation and reporting.
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To cite this document: BenchChem. [Spectroscopic Data of Benz[k]acephenanthrylene
Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15498682#spectroscopic-data-nmr-ms-ir-of-benz-k-
acephenanthrylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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